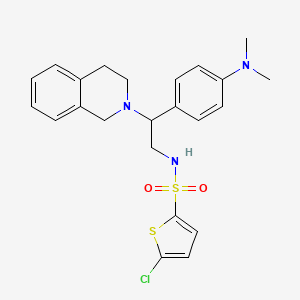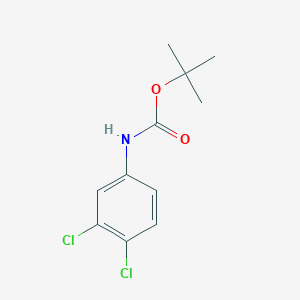
5-Amino-2,4,6-tribromopyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2,4,6-tribromopyridine-3-carboxylic acid is an organic compound belonging to the pyridine family. This compound is characterized by the presence of three bromine atoms at positions 2, 4, and 6 on the pyridine ring, an amino group at position 5, and a carboxylic acid group at position 3. The unique arrangement of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,4,6-tribromopyridine-3-carboxylic acid typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination of pyridine derivatives followed by the introduction of the amino and carboxylic acid groups under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the selective introduction of functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or bromine-containing reagents. The process is optimized to achieve high yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions: 5-Amino-2,4,6-tribromopyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives, while reduction reactions can modify the carboxylic acid group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed from these reactions include substituted pyridine derivatives, nitro compounds, and various coupled products depending on the specific reagents and conditions used.
科学的研究の応用
5-Amino-2,4,6-tribromopyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-Amino-2,4,6-tribromopyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine atoms and functional groups allows the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
5-Amino-2,4,6-trichloropyridine-3-carboxylic acid: Similar structure but with chlorine atoms instead of bromine.
5-Amino-2,4,6-trifluoropyridine-3-carboxylic acid: Contains fluorine atoms, leading to different chemical properties.
5-Amino-2,4,6-triiodopyridine-3-carboxylic acid: Iodine atoms impart unique reactivity compared to bromine.
Uniqueness: 5-Amino-2,4,6-tribromopyridine-3-carboxylic acid is unique due to the specific electronic and steric effects imparted by the bromine atoms. These effects influence the compound’s reactivity, making it distinct from its chloro, fluoro, and iodo analogs. The bromine atoms also enhance the compound’s ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
5-amino-2,4,6-tribromopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3N2O2/c7-2-1(6(12)13)4(8)11-5(9)3(2)10/h10H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXNEOPXFRNNGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1Br)Br)N)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B3003120.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B3003122.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide](/img/structure/B3003124.png)

![ethyl 4-({6-oxo-2H,6H-[1,3]dioxolo[4,5-g]chromen-8-yl}methyl)piperazine-1-carboxylate](/img/structure/B3003126.png)





